1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a sulfonyl group, as well as a diazepane ring fused with a thiolane ring
Preparation Methods
The synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources.
Formation of the Diazepane Ring: The diazepane ring is formed by cyclization reactions involving suitable amine precursors.
Fusion with Thiolane Ring: The final step involves the fusion of the thiolane ring with the diazepane ring through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The diazepane ring can modulate the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane can be compared with other similar compounds such as:
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine: This compound also contains a thiophene ring with a sulfonyl group but has a piperazine ring instead of a diazepane ring.
1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine: Similar to the above compound but with a pyrrolidine ring.
1-[(5-Methylthiophen-2-yl)sulfonyl]acetamide: This compound has an acetamide group instead of a diazepane ring.
The uniqueness of this compound lies in its specific ring structure, which can influence its chemical reactivity and biological activity differently compared to its analogs.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S3/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFROQVKKMZWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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